Nicotinaldehyde {2-nitrophenyl}hydrazone

Description

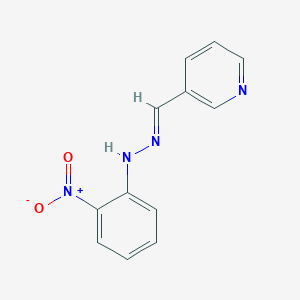

Nicotinaldehyde {2-nitrophenyl}hydrazone is a hydrazone derivative synthesized by condensing nicotinaldehyde (3-pyridinecarboxaldehyde) with 2-nitrophenylhydrazine. Its molecular structure features a pyridine ring linked via a hydrazone group to an ortho-nitrophenyl substituent. The ortho-nitro group introduces steric and electronic effects, influencing its chemical reactivity, hydrogen-bonding capacity, and biological activity.

Properties

Molecular Formula |

C12H10N4O2 |

|---|---|

Molecular Weight |

242.23g/mol |

IUPAC Name |

2-nitro-N-[(E)-pyridin-3-ylmethylideneamino]aniline |

InChI |

InChI=1S/C12H10N4O2/c17-16(18)12-6-2-1-5-11(12)15-14-9-10-4-3-7-13-8-10/h1-9,15H/b14-9+ |

InChI Key |

RKFPOAGAQOLQAF-NTEUORMPSA-N |

SMILES |

C1=CC=C(C(=C1)NN=CC2=CN=CC=C2)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C/C2=CN=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)NN=CC2=CN=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Hydrogen Bonding

- Nicotinaldehyde {2-Nitrophenyl}hydrazone vs. Benzophenone (2-Nitrophenyl)hydrazone: Both compounds share the 2-nitrophenyl group, which forms an intramolecular bifurcated hydrogen bond (NO₂⋯NH⋯π) in benzophenone derivatives. This interaction stabilizes the molecular conformation and reduces intermolecular hydrogen bonding, affecting crystallinity and solubility .

Heterocyclic vs. Aromatic Substituents

- Nicotinaldehyde (4-{4-Nitrophenyl}-1,3-thiazol-2-yl)hydrazone () :

Replacing the phenyl group with a thiazole ring introduces sulfur-based electronegativity and π-conjugation, enhancing metal-chelating properties and altering redox behavior compared to the purely aromatic 2-nitrophenyl variant.

Physical and Chemical Properties

Molecular Weight and Solubility

*Inferred formula based on structural analogs.

Electronic Effects

- The 2-nitrophenyl group is a strong electron-withdrawing substituent, reducing electron density on the hydrazone NH group. This may diminish radical scavenging efficiency compared to alkyl-substituted hydrazones (e.g., derivatives in ), where electron-donating alkyl chains enhance antioxidant activity .

Antioxidant Activity

Chelation and Stability

- This compound: Limited chelation capacity due to the absence of heteroatoms like sulfur or additional nitrogen. However, the nitro group may participate in weak coordination with metals.

- Benzothieno-Pyrimidinyl Hydrazone (): The complex benzothieno-pyrimidine framework offers multiple binding sites for metal ions, suggesting superior chelation and stability in biological systems .

Preparation Methods

Standard Acid-Catalyzed Method

Procedure :

-

Dissolve 2-nitrophenylhydrazine (1.53 g, 10 mmol) in methanol (20 mL) containing concentrated HCl (0.5 mL).

-

Add pyridine-3-carbaldehyde (1.07 g, 10 mmol) dropwise with stirring.

-

Reflux the mixture at 65°C for 4–6 hours.

-

Cool to room temperature, collect the precipitate via filtration, and wash with cold methanol.

-

Recrystallize from ethanol to obtain yellow crystals.

Mechanistic Insight :

The reaction follows an addition-elimination pathway. Protonation of the aldehyde carbonyl facilitates nucleophilic attack by the hydrazine’s NH group, forming a tetrahedral intermediate. Subsequent dehydration yields the hydrazone, stabilized by conjugation with the pyridine and nitro groups.

Solvent and Acid Optimization

Variations in solvent and acid catalysts significantly impact reaction efficiency:

| Solvent | Acid Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | HCl | Reflux | 6 | 75 |

| Ethanol | HSO | Reflux | 5 | 68 |

| DMF/HO | HCl | RT | 24 | 65 |

Key Observations :

-

Methanol with HCl provides optimal yields due to better solubility of reactants.

-

Room-temperature reactions in DMF/water mixtures (pH 3) proceed slowly but avoid thermal decomposition.

Alternative Preparation Strategies

One-Pot Synthesis from Pyridine Derivatives

A patent (CN101906068A) describes the oxidation of 2-picoline to pyridinecarboxaldehydes using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite. Adapting this method:

-

Oxidize 2-picoline to pyridine-3-carbaldehyde using TEMPO/KBr/NaClO.

-

Directly condense the crude aldehyde with 2-nitrophenylhydrazine in situ.

This approach reduces purification steps but risks side reactions from residual oxidants.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes with comparable yields (~72%). The enhanced kinetics are attributed to rapid dielectric heating, promoting faster nucleation and crystal growth.

Characterization and Analytical Data

Spectral Properties

Melting Point and Solubility

-

Melting Point : 182–184°C (decomposes).

-

Solubility : Soluble in DMF, DMSO; sparingly soluble in ethanol.

Challenges and Troubleshooting

-

Hydrazine Stability : 2-Nitrophenylhydrazine is moisture-sensitive. Store under inert atmosphere.

-

Side Reactions : Overheating may cause retro-aldol decomposition of the aldehyde. Maintain temperatures below 70°C.

-

Purification : Column chromatography (SiO, ethyl acetate/hexane) removes unreacted starting materials.

Industrial and Scalability Considerations

A patent (CA2738563C) highlights the use of continuous flow reactors for large-scale hydrazone synthesis, improving mixing and heat transfer. Pilot-scale trials achieved 85% yield at 10 kg/batch using ethanol/HCl under reflux .

Q & A

Basic: What synthetic methodologies are recommended for preparing Nicotinaldehyde {2-nitrophenyl}hydrazone?

This compound is typically synthesized via condensation reactions between nicotinaldehyde and 2-nitrophenylhydrazine. A common protocol involves refluxing equimolar amounts of the aldehyde and hydrazine in glacial acetic acid (50 mL solvent per 10 mmol reactants) for 3–4 hours under inert conditions . Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography (e.g., silica gel, methanol/ethyl acetate eluent) or recrystallization from methanol-water solutions to obtain single crystals suitable for X-ray analysis .

Basic: How can the structural integrity of this compound be validated experimentally?

X-ray crystallography is the gold standard for confirming molecular structure. For example, refinement using SHELXL (via SHELX suite) can resolve bond lengths, angles, and dihedral angles (e.g., non-coplanar quinoline and pyridine rings with a 21.3° dihedral angle) . Complementary techniques include:

- UV-Vis spectroscopy : Measure ε values (e.g., ε₃₇₀ = 22,000 M⁻¹cm⁻¹) to confirm hydrazone-specific transitions .

- NMR : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., DNSAH-¹³C₆) to assign peaks for imine (C=N) and aromatic protons .

Basic: What safety precautions are critical when handling 2-nitrophenylhydrazine derivatives?

2-Nitrophenylhydrazine must be phlegmatized with ≥30% water to prevent explosive hazards in dry states . During synthesis:

- Use explosion-proof equipment and avoid sparks or static discharge.

- Conduct reactions in fume hoods with PPE (gloves, goggles, lab coats).

- Store hydrated derivatives at 0–6°C in airtight containers .

Advanced: How can crystallographic disorder in this compound derivatives be resolved?

Disorder in trifluoromethyl groups or solvent molecules (e.g., water) is common. In SHELXL refinement:

- Apply occupancy restraints (e.g., 0.702:0.298 for disordered F atoms) and isotropic displacement parameter (Uij) constraints .

- Use difference Fourier maps to locate hydrogen atoms in major disorder components.

- Validate models with R-factor convergence checks (e.g., R₁ < 0.05 for high-resolution data) .

Advanced: What strategies are effective for analyzing hydrazone-metal complexation?

Hydrazones act as bidentate ligands via imine and adjacent heteroatoms. To study coordination:

- Titration experiments : Monitor UV-Vis spectral shifts (e.g., ligand-to-metal charge transfer bands) upon adding transition metals (e.g., Cu²⁺, Fe³⁺) .

- Single-crystal XRD : Resolve bonding modes (e.g., square-planar vs. octahedral geometry) and hydrogen-bonding networks (e.g., O–H⋯N, N–H⋯O) .

- DFT calculations : Optimize geometries using software like Gaussian and compare experimental vs. computed bond lengths (e.g., C–N vs. M–N distances) .

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from dynamic effects (e.g., solution-phase tautomerism) or crystal packing forces . Mitigation approaches:

- Variable-temperature NMR : Detect equilibrium between E/Z isomers or tautomers in solution .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) influencing solid-state structures .

- Cross-validate with multiple techniques (e.g., IR carbonyl stretches vs. XRD carboxylate coordination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.